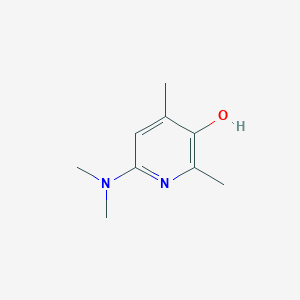

6-(Dimethylamino)-2,4-dimethylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-8(11(3)4)10-7(2)9(6)12/h5,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLTYMSECBVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 6 Dimethylamino 2,4 Dimethylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and predicting the behavior of molecules. For 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol, these methods provide a lens through which its stability, reactivity, and spectroscopic characteristics can be understood at a fundamental level.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its optimized ground state geometry. nih.govdntb.gov.ua These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The electronic density distribution, another key output of DFT studies, reveals the regions of high and low electron density within the molecule. This is critical for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the electron-donating dimethylamino group and the electron-withdrawing hydroxyl group significantly influence the electron distribution within the pyridine (B92270) ring, a feature that can be quantitatively mapped using DFT.

| Parameter | Description | Common Method/Basis Set |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP, M06-2X dntb.gov.ua |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p) nih.govdntb.gov.ua |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) mdpi.com |

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from DFT. They are particularly valuable for calculating properties where electron correlation is crucial, such as reaction barriers, excited state energies, and non-covalent interaction energies. While computationally intensive, these methods provide a "gold standard" for theoretical predictions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis, typically performed using the results of a DFT calculation, would reveal the spatial distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, indicating the sites for electron donation and acceptance, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.8 | Region of electron donation (nucleophilic character) |

| LUMO | -1.2 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical stability and reactivity |

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are not only governed by its electronic structure but also by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

To explore the vast conformational space of a flexible molecule like this compound, which has rotatable bonds in its dimethylamino and hydroxyl groups, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. nih.gov MM methods use a classical force field to rapidly calculate the energy of different conformations, allowing for an efficient search of the potential energy surface.

Molecular dynamics simulations add a temporal dimension, modeling the atomic motions of the molecule over time at a given temperature. nih.gov This provides insight into the dynamic behavior of the molecule, including the transitions between different low-energy conformations. For this compound, MD simulations could reveal the preferred orientations of the substituent groups and the flexibility of the pyridine ring.

Pyridin-3-ol derivatives can exist in different tautomeric forms, most commonly the enol and keto forms. In the case of this compound, a proton transfer could occur from the hydroxyl group to the pyridine nitrogen, resulting in a zwitterionic keto tautomer. Theoretical calculations are crucial for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govresearchgate.net

Computational studies on related heterocyclic systems, such as pyrazoles, have shown that the relative stability of tautomers can be significantly influenced by substituent effects and the surrounding solvent environment. nih.gov By calculating the Gibbs free energy of each tautomer and the transition state connecting them, it is possible to predict the equilibrium constant and the rate of tautomerization. This information is vital, as different tautomers can exhibit distinct chemical and biological properties.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

The correlation of theoretically predicted spectroscopic parameters with experimental data is a powerful tool for structure elucidation and validation. This process generally involves the use of quantum mechanical models, such as Density Functional Theory (DFT), to calculate various spectroscopic properties.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry in structural analysis. idc-online.commdpi.com Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are employed to calculate the 1H and 13C chemical shifts of a molecule. mdpi.com The accuracy of these predictions can be enhanced by considering solvent effects, typically through models like the Polarizable Continuum Model (PCM). idc-online.com

A hypothetical data table for the predicted NMR chemical shifts of this compound would resemble the following, though it must be stressed that the values presented are for illustrative purposes only and are not based on actual calculations.

Hypothetical 1H and 13C NMR Chemical Shift Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C2-CH3 | Value | Value |

| C4-CH3 | Value | Value |

| H5 | Value | --- |

| N(CH3)2 | Value | Value |

| C2 | --- | Value |

| C3 | --- | Value |

| C4 | --- | Value |

| C5 | --- | Value |

Similarly, the calculation of spin-spin coupling constants provides valuable information about the connectivity and dihedral angles within a molecule. nih.gov

Theoretical Calculation of Vibrational Frequencies and Intensities

Theoretical vibrational analysis is instrumental in interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the observed spectral bands. psu.eduresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization to ensure consistency. scirp.org The potential energy distribution (PED) analysis is often used to characterize the nature of each vibrational mode. mdpi.com

A theoretical study would generate a table of vibrational frequencies and their assignments, similar to the hypothetical example below.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| ν(O-H) | Value | Value | O-H stretch |

| ν(C=C) | Value | Value | Pyridine ring stretch |

| ν(C-N) | Value | Value | C-N stretch |

The absence of such computational data for this compound in the current body of scientific literature prevents a more detailed discussion and the creation of accurate data tables. Future research in this area would be necessary to provide the specific findings requested.

Chemical Reactivity and Derivatization Studies of 6 Dimethylamino 2,4 Dimethylpyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-(dimethylamino)-2,4-dimethylpyridin-3-ol is highly activated towards electrophilic substitution due to the presence of three electron-donating groups: the powerful dimethylamino group at position 6, and two methyl groups at positions 2 and 4. This high electron density facilitates reactions with a variety of electrophiles.

Conversely, nucleophilic substitution reactions on the pyridine ring are generally disfavored due to its electron-rich nature. Such reactions typically require the presence of a good leaving group and are more common in electron-deficient pyridine systems. For this compound, nucleophilic attack on the ring is unlikely unless the ring is first activated, for instance, through N-oxidation which would significantly alter the electron distribution.

Table 1: Predicted Reactivity towards Substitution Reactions

| Reaction Type | Reactivity | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | High | C5 | The C5 position is ortho and para to the activating methyl and dimethylamino groups, and ortho to the hydroxyl group, making it the most sterically accessible and electronically enriched site. |

| Nucleophilic Substitution | Low | - | The pyridine ring is highly electron-rich due to the presence of multiple electron-donating groups, which repels nucleophiles. |

Reactions at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C3 position is a key site for derivatization, allowing for the synthesis of a variety of ethers and esters. These reactions typically proceed under standard conditions, though the specific reagents and catalysts can be tailored to optimize yields and selectivity.

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the pyridinol is first deprotonated with a suitable base to form the more nucleophilic phenoxide, which then reacts with an alkyl halide. A study on the synthesis of related 6-substituted-2,4-dimethyl-3-pyridinols reported the preparation of a methoxy (B1213986) derivative, demonstrating the feasibility of etherification. nih.gov While specific conditions for the title compound are not detailed, a general procedure would involve a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide).

Esterification: The hydroxyl group readily undergoes esterification with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. This reaction is a common strategy to modify the properties of phenolic compounds.

Table 2: Representative Etherification and Esterification Reactions

| Reaction | Reagents and Conditions | Product |

| Etherification (O-methylation) | 1. NaH, DMF, 0 °C to rt 2. CH₃I | 3-Methoxy-6-(dimethylamino)-2,4-dimethylpyridine |

| Esterification (O-acetylation) | Acetic anhydride, pyridine, rt | 6-(Dimethylamino)-2,4-dimethylpyridin-3-yl acetate |

Transformations Involving the Dimethylamino Moiety

The dimethylamino group at the C6 position significantly influences the electronic properties of the pyridine ring and is itself a site of potential chemical transformations.

One common reaction of tertiary amines is quaternization , which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation would further enhance the electron-withdrawing nature of the substituent and could be a strategy to modulate the biological activity or physical properties of the molecule.

Another potential transformation is N-oxide formation . The nitrogen of the dimethylamino group could, in principle, be oxidized to the corresponding N-oxide. However, the pyridine ring nitrogen is generally more susceptible to oxidation. Selective oxidation of the dimethylamino group would likely require specialized reagents and careful control of reaction conditions.

Reactions with Organometallic Reagents and Metal Complexes

The pyridine nitrogen and the phenolic oxygen of this compound can act as coordination sites for metal ions, allowing for the formation of a variety of metal complexes. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. The dimethylamino group can also participate in coordination, potentially leading to chelate complexes. While no specific complexes of this compound have been reported in the searched literature, the formation of complexes with related pyridinol ligands is well-established.

Exploration of Reaction Mechanisms and Kinetic Studies

The primary area where the reaction mechanism and kinetics of this compound have been investigated is in the context of its antioxidant activity. As a phenolic antioxidant, it is known to be a highly effective chain-breaking antioxidant. nih.gov

The key mechanism of its antioxidant action is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a peroxyl radical (ROO•). This reaction generates a stable phenoxyl radical and terminates the radical chain reaction of lipid peroxidation.

The rate of this reaction is a critical determinant of its antioxidant efficacy. Kinetic studies on the autoxidation of styrene (B11656) initiated by radicals have shown that this compound is among the most effective phenolic chain-breaking antioxidants reported. nih.gov The high reactivity is attributed to the electron-donating substituents on the pyridine ring, which stabilize the resulting phenoxyl radical and lower the bond dissociation energy of the phenolic O-H bond.

Table 3: Key Parameters in the Antioxidant Mechanism

| Mechanistic Step | Description | Significance |

| Initiation | Formation of peroxyl radicals (ROO•) from an initiator. | Starts the oxidative chain reaction. |

| Propagation | ROO• + LH → ROOH + L• L• + O₂ → LOO• | Continues the oxidative damage. |

| Termination (by Antioxidant) | ROO• + ArOH → ROOH + ArO• | The antioxidant (ArOH) donates a hydrogen atom to the peroxyl radical, breaking the chain. |

| Radical Stability | The resulting phenoxyl radical (ArO•) is stabilized by resonance. | Prevents the antioxidant from becoming a pro-oxidant. |

Further kinetic studies could involve determining the absolute rate constants for the reaction with various radicals using techniques such as laser flash photolysis or competition kinetics.

Potential Applications of 6 Dimethylamino 2,4 Dimethylpyridin 3 Ol in Materials Science and Catalysis

Role as a Ligand in Coordination Chemistry

There is currently no available scientific literature detailing the use of 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol as a ligand in coordination chemistry. The coordination behavior of pyridine (B92270) derivatives is a rich area of study, with the nitrogen atom and other functional groups acting as potential coordination sites for metal ions. However, studies specifically investigating the coordination complexes of this compound, their synthesis, structure, and properties have not been reported. The presence of the hydroxyl and dimethylamino groups, in addition to the pyridine nitrogen, suggests that it could potentially act as a multidentate ligand, but this remains to be experimentally verified.

Exploration in the Synthesis of Functional Organic Materials

The exploration of this compound as a building block for functional organic materials is another area where research is absent. Functional organic materials, which have applications in electronics, photonics, and sensor technology, often incorporate heterocyclic scaffolds like pyridine. These scaffolds can impart desirable electronic, optical, or self-assembly properties to the final material. While the synthesis of this compound itself has been reported in the context of its antioxidant properties, its subsequent use as a monomer or precursor for polymers, dyes, or other functional materials has not been documented in the available literature.

Application as a Catalyst or Co-catalyst in Organic Transformations

The catalytic activity of this compound in organic transformations is an uninvestigated field. While related compounds, notably 4-(Dimethylamino)pyridine (DMAP), are widely used as highly efficient nucleophilic catalysts in a variety of organic reactions, no such studies have been published for this compound. The electronic and steric properties of this molecule, influenced by the presence of two methyl groups, a hydroxyl group, and a dimethylamino group on the pyridine ring, would undoubtedly differ from those of DMAP, suggesting a unique catalytic profile that is yet to be explored.

Integration into Supramolecular Architectures

Information regarding the integration of this compound into supramolecular architectures is not available in the current body of scientific research. The potential for this molecule to participate in non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the pyridine ring), makes it a candidate for the construction of complex, self-assembled supramolecular structures. However, no studies have been published that describe its use in forming host-guest complexes, molecular cages, or other supramolecular assemblies.

Analytical Method Development for the Chemical Quantification and Purity Assessment of 6 Dimethylamino 2,4 Dimethylpyridin 3 Ol

Development of Chromatographic Methods (HPLC, GC) for Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are pivotal for assessing the purity of pharmaceutical and chemical compounds. The development of such methods for 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol would involve a systematic approach to optimize separation and detection.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary candidate for the analysis of this compound due to the compound's moderate polarity. The method development would focus on selecting an appropriate stationary phase, mobile phase composition, and detector.

A C18 or C8 column would likely provide adequate retention and separation of the main compound from its potential impurities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer would be a critical parameter to control the ionization state of the dimethylamino and hydroxyl groups, thereby influencing the retention time and peak shape. Given the basic nature of the dimethylamino group, a slightly acidic to neutral pH is often optimal.

Detection can be achieved using a UV-Vis detector, as the pyridine (B92270) ring system is a chromophore. The selection of the detection wavelength would be determined by measuring the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax), which would enhance the sensitivity of the method. A photodiode array (PDA) detector could also be employed to provide spectral information for peak identification and purity assessment.

A proposed starting point for an HPLC method is detailed in the table below.

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.5) (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the determined λmax (e.g., 275 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC):

For the analysis of thermally stable and volatile compounds, Gas Chromatography (GC) offers high resolution and sensitivity. The suitability of GC for this compound would depend on its thermal stability and volatility. Derivatization might be necessary to improve its volatility and thermal stability, for instance, by silylating the hydroxyl group.

A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice. The injector and detector temperatures would need to be optimized to ensure efficient vaporization without thermal degradation. Flame Ionization Detection (FID) would be an appropriate detection method due to the presence of carbon atoms in the molecule, offering a robust and linear response.

A hypothetical GC method is outlined in the table below.

| Parameter | Suggested Conditions |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 150 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative determination of this compound in bulk or in simple formulations, provided that no other components absorb at the analytical wavelength.

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The first step in developing a spectrophotometric method is to determine the λmax of the compound in a suitable solvent. The presence of the substituted pyridine ring in this compound is expected to result in significant UV absorbance. The dimethylamino and hydroxyl substituents will influence the position and intensity of the absorption bands.

A typical procedure would involve preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the λmax. A calibration curve of absorbance versus concentration would then be constructed. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The choice of solvent is important. It should be transparent in the wavelength range of interest and should not react with the analyte. Common solvents for UV-Vis spectrophotometry include ethanol, methanol, and water. The pH of aqueous solutions should be controlled with a buffer to ensure the consistent ionization state of the analyte.

| Parameter | Description |

| Instrument | UV-Visible Spectrophotometer (double beam) |

| Solvent | Methanol or a suitable buffer solution |

| Wavelength (λmax) | To be determined experimentally, likely in the 260-290 nm range based on the pyridine chromophore with auxochromic groups. |

| Calibration Range | A series of at least five concentrations to establish linearity. |

| Validation | The method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines. |

Chemical Titration and Other Quantitative Chemical Analysis Techniques

Titrimetric methods offer a classical and highly accurate approach for the quantitative analysis of acidic or basic compounds. medmuv.comni.ac.rs Given the presence of the basic dimethylamino group and the weakly acidic hydroxyl group, this compound can be assayed using acid-base titration.

Acid-Base Titration:

The dimethylamino group on the pyridine ring imparts basic properties to the molecule, allowing for its direct titration with a standardized strong acid, such as hydrochloric acid or perchloric acid. The titration is typically carried out in a non-aqueous solvent to enhance the basicity of the analyte and to obtain a sharper endpoint. Glacial acetic acid is a common solvent for the titration of weak bases.

The endpoint of the titration can be detected potentiometrically, using a pH electrode, or visually, with a suitable indicator. For titrations in glacial acetic acid, crystal violet is a commonly used indicator, which changes color from violet (basic) to blue-green (neutral) to yellow-green (acidic).

The reaction for the titration can be represented as: R-N(CH₃)₂ + HClO₄ → [R-NH(CH₃)₂]⁺ + ClO₄⁻

The percentage purity of the compound can be calculated based on the volume and concentration of the titrant consumed.

A summary of a potential titrimetric method is provided below.

| Parameter | Description |

| Titrant | 0.1 M Perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Indicator | Crystal violet solution or potentiometric detection |

| Procedure | A accurately weighed amount of the sample is dissolved in glacial acetic acid and titrated with the titrant. |

| Calculation | The purity is calculated based on the stoichiometry of the reaction and the amount of titrant used. |

This titrimetric method would provide an absolute measure of the basic content of the sample and is particularly useful for the assay of the bulk substance.

Future Directions in the Academic Chemical Research of 6 Dimethylamino 2,4 Dimethylpyridin 3 Ol

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic pathways is a cornerstone of modern chemical research. For 6-(dimethylamino)-2,4-dimethylpyridin-3-ol, future research could focus on moving beyond classical condensation reactions, which may have limitations in terms of substrate scope, regioselectivity, and waste generation.

A primary area of investigation would be the adaptation of multicomponent reactions. For instance, modifications of the Guareschi-Thorpe condensation, which traditionally uses cyanoacetamide and a 1,3-diketone to produce substituted 2-pyridones, could be explored. beilstein-journals.org Research could focus on developing a one-pot synthesis that incorporates the dimethylamino functionality at the 6-position, possibly by using a suitably substituted amine in the reaction mixture.

Furthermore, the principles of sustainable chemistry should guide the development of new synthetic routes. This includes:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or ionic liquids to replace traditional volatile organic solvents.

Catalysis: Employing catalytic methods, including biocatalysis or organocatalysis, to improve efficiency and reduce the need for stoichiometric reagents.

Future work could also investigate the derivatization of more readily available pyridoxine (B80251) (Vitamin B6) or its impurities, such as 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol, as a potential starting material. nih.govpharmaffiliates.compharmaffiliates.com This would involve developing selective amination and dehydroxylation/methylation reactions, presenting a significant synthetic challenge.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Electronic Structure: Determine the electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for understanding the compound's reactivity.

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

Analyze Tautomeric Equilibria: Investigate the relative stabilities of different tautomeric forms, such as the pyridinol and the corresponding pyridone, which can significantly influence reactivity. europa.eu

Molecular dynamics (MD) simulations could be used to study the intermolecular interactions of this compound in different solvent environments. This would be particularly valuable for understanding its solubility and for designing new applications, for example, in materials science. While computational modeling has been applied to understand the effects of drugs on biological systems, its application to predict the fundamental chemical properties of novel compounds like this is a burgeoning field. mdpi.com

Unexplored Chemical Transformations and Reactivity Patterns

The functional groups of this compound suggest a variety of potential chemical transformations that remain to be explored. The interplay between the electron-donating dimethylamino and hydroxyl groups and the electron-withdrawing pyridine (B92270) ring is expected to lead to unique reactivity.

Future research should systematically investigate:

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the strong activating effects of the amino and hydroxyl groups could facilitate reactions such as nitration, halogenation, and Friedel-Crafts acylation at the C5 position.

Reactivity of the Hydroxyl Group: The acidity of the hydroxyl group and its potential to act as a nucleophile or be converted into a better leaving group should be quantified. This would open up avenues for etherification, esterification, and other derivatization reactions.

Oxidation and Reduction Chemistry: The susceptibility of the dimethylamino and hydroxyl groups to oxidation, and the potential for reduction of the pyridine ring, could lead to a range of new derivatives with different electronic and steric properties.

Metal-Catalyzed Cross-Coupling Reactions: Conversion of the hydroxyl group to a triflate or halide would enable Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the introduction of a wide array of substituents onto the pyridine core. The synthesis of related boronic acid derivatives, such as 6-(dimethylamino)pyridine-3-boronic acid, highlights the potential for such transformations. nih.gov

Discovery of New Non-biological Chemical Applications

While many substituted pyridines find applications in medicine and biology, there is a vast and underexplored potential for non-biological chemical applications. For this compound, future research could focus on its use in materials science, catalysis, and coordination chemistry.

Potential areas for investigation include:

Ligand Development for Coordination Chemistry: The pyridine nitrogen and the hydroxyl oxygen could act as a bidentate ligand for a variety of metal ions. The resulting metal complexes could exhibit interesting photophysical, magnetic, or catalytic properties.

Building Blocks for Functional Materials: The compound could serve as a monomer or a precursor for the synthesis of polymers or porous organic frameworks (POFs). The functional groups could be used to tune the properties of the resulting materials, such as their porosity, thermal stability, or affinity for specific guest molecules.

Organocatalysis: The basicity of the dimethylamino group and the pyridine nitrogen, combined with the acidic hydroxyl group, suggests potential applications as a bifunctional organocatalyst for a range of organic transformations.

Corrosion Inhibition: Pyridine derivatives are known to be effective corrosion inhibitors for various metals. The electron-rich nature of this compound suggests it could strongly adsorb onto metal surfaces and provide a protective barrier.

The exploration of these future directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and could pave the way for the discovery of new and valuable chemical entities and applications.

Q & A

Q. What are the key considerations for designing an efficient synthetic route for 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol?

A multi-step synthesis strategy can be adapted from analogous pyridine derivatives. For example, starting with a pyridin-3-ol precursor, sequential functionalization can be achieved via:

- Chlorination : Use SOCl₂ with catalytic DMF to convert hydroxyl groups to chlorides .

- Reduction : Employ Zn/AcOH under reflux to remove chlorides and generate methyl groups .

- Amination : Apply Buchwald–Hartwig coupling with dimethylamine to introduce the dimethylamino group at the C6 position, using Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., xantphos), and a base (e.g., Cs₂CO₃) .

- Protection/Deprotection : Protect phenolic OH with a benzyl group during bromination (using DBDMH) and remove it later via catalytic hydrogenation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Critical steps include:

- NMR Analysis : Use ¹H/¹³C NMR to confirm the positions of dimethylamino and methyl groups. For instance, the C6 dimethylamino group will show a singlet in ¹H NMR due to symmetry, while aromatic protons exhibit splitting patterns indicative of substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns, such as loss of methyl or dimethylamino groups .

- IR Spectroscopy : Identify O–H (phenolic) and N–H (if present) stretches to confirm functional group integrity .

Q. What solvent systems are optimal for studying the compound’s stability and reactivity?

- Polar aprotic solvents (e.g., THF, DMF) are ideal for reactions involving nucleophilic substitutions or aminations due to their ability to stabilize intermediates .

- Aqueous stability : Test hydrolysis in buffered solutions (pH 3–9) using HPLC to monitor degradation, as phenolic hydroxyl groups may undergo pH-dependent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in catalytic transformations?

The dimethylamino group acts as both an electron-donating substituent and a steric hindrance factor:

- Electron donation : Enhances nucleophilicity at the C3 hydroxyl group, facilitating electrophilic aromatic substitution (e.g., bromination) .

- Steric effects : May hinder coupling reactions at the C6 position unless bulky ligands (e.g., BINAP) or optimized Pd catalysts (e.g., Pd₂(dba)₃) are used to mitigate steric clashes . Computational studies (DFT) can map charge distribution and predict regioselectivity in further functionalization.

Q. What strategies address contradictions in reported solubility data for this compound?

Conflicting solubility values may arise from polymorphic forms or solvent impurities. To resolve discrepancies:

- Polymorph screening : Recrystallize the compound from varied solvents (e.g., ethanol, acetonitrile) and characterize crystals via X-ray diffraction (XRD) to identify stable forms .

- Solubility assays : Use standardized shake-flask methods with HPLC quantification under controlled temperature and pH .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Drug design : Modify the phenolic hydroxyl group via esterification or etherification to enhance membrane permeability. For example, coupling with fluorinated aryl groups (e.g., trifluoromethyl) can improve metabolic stability .

- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for anticancer or antimicrobial applications, leveraging the pyridine nitrogen and hydroxyl group as binding sites .

Methodological Notes

- Synthetic Optimization : Pilot reactions should include control experiments to isolate intermediates (e.g., brominated derivatives) and validate stepwise yields .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to confirm assignments .

- Contradiction Analysis : Use factorial design experiments (e.g., varying reaction temperature, solvent polarity) to identify critical factors in conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.